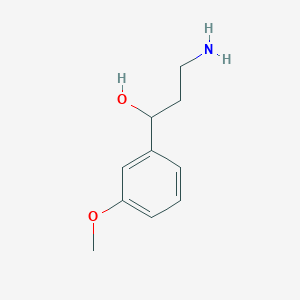
3-Amino-1-(3-methoxyphenyl)propan-1-ol
Vue d'ensemble
Description
3-Amino-1-(3-methoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-1-(3-methoxyphenyl)propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.24 g/mol. The structure features an amino group attached to a propanol backbone, linked to a methoxy-substituted phenyl group. This configuration is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit strong antioxidant properties . For instance, derivatives with methoxy groups have demonstrated significant radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid .
Anticancer Properties
Several studies have investigated the anticancer effects of related compounds. For example, derivatives containing similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged between 10–33 nM, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular receptors and enzymes involved in neurotransmission and oxidative stress pathways. Preliminary studies suggest that it may inhibit tubulin polymerization, which is critical for cancer cell division .
Study 1: Antiproliferative Effects on Cancer Cells
In a study focusing on the antiproliferative effects of related compounds, researchers found that certain derivatives led to significant reductions in cell viability in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction, confirming that these compounds interact with the colchicine-binding site on tubulin .
Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant activity of various derivatives using the DPPH radical scavenging method. The results indicated that some compounds exhibited antioxidant activities up to 1.4 times greater than ascorbic acid, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Comparative Analysis
The following table summarizes the biological activities of various compounds structurally related to this compound:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)propan-1-ol | Structure not shown | Exhibits strong antioxidant activity; anticancer effects reported. |
| 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol | Structure not shown | Strong antioxidant; used in synthesizing Erythrina alkaloids. |
| 3-Amino-4-(3-methoxyphenyl)propan-1-ol | Structure not shown | Known for neuroprotective effects; modulates neurotransmitter systems. |
Propriétés
IUPAC Name |
3-amino-1-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMVNIQTKWHKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















